1,3-Dimethyl-5-(2-methylphenoxy)benzene
Overview
Description
1,3-Dimethyl-5-(2-methylphenoxy)benzene, or 1,3-DM-5-MPB, is a synthetic aromatic compound that has been used in scientific research and lab experiments. It is a derivative of benzene, a molecule composed of six carbon atoms and six hydrogen atoms. 1,3-DM-5-MPB is a small, colorless solid with a melting point of 86-87 °C and a boiling point of 255 °C. It has a distinct odor and is highly soluble in many organic solvents.
Scientific Research Applications
Homogeneous Catalysis
Summary of the Application
The compound “o-Tolyl 3,5-Xylyl Ether” is used in the field of homogeneous catalysis . Specifically, it is produced in a palladium-catalyzed C-O coupling reaction . This reaction is part of a broader class of reactions that are important in the synthesis of complex organic molecules.
Methods of Application or Experimental Procedures
The production of “o-Tolyl 3,5-Xylyl Ether” is carried out in homogeneous tunable solvents . These solvents are homogeneous mixtures of water or polyethylene glycol with organics such as acetonitrile, dioxane, and THF . The reaction is facilitated by modest pressures of a soluble gas, generally CO2 .
Results or Outcomes
The reaction results in the successful production of “o-Tolyl 3,5-Xylyl Ether” and 3,5-di-tert-butylphenol . The separation efficiencies of the products from the catalyst are up to 99% with CO2 pressures of 3 MPa .
Also, benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This is a two-step mechanism where in the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
1,3-dimethyl-5-(2-methylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZRHVXMXMPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571513 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
CAS RN |
196604-20-3 | |
Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.